![molecular formula C12H13ClF3NO2S B4017364 1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine
Description
Synthesis Analysis
The synthesis of related sulfonamide piperidine derivatives involves the condensation of appropriate chlorides with piperidine, followed by sulfonation. For example, compounds were prepared by treating substituted benzhydryl chlorides with piperidine and then N-sulfonation in the presence of dry methylene dichloride and triethylamine, showcasing a method that could be adapted for the synthesis of "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine" derivatives (Vinaya et al., 2009).
Molecular Structure AnalysisX-ray crystallography studies have been used to investigate the molecular structure of sulfonamide piperidine derivatives. The piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom typically shows a distorted tetrahedral shape, as seen in related compounds (Girish et al., 2008). These findings are crucial for understanding the three-dimensional arrangement and potential reactivity of "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine."
Chemical Reactions and Properties
Sulfonamide derivatives, including those structurally similar to "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine," have been explored for their antimicrobial activities. The nature of substitutions on the benzhydryl and sulfonamide rings significantly influences their antibacterial and antifungal properties, offering insights into the chemical reactivity and potential applications of these compounds (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of sulfonamide piperidine derivatives, such as solubility and melting point, can be influenced by their molecular structure. The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom may impact these properties, although specific studies on "1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine" are needed for detailed insights.
Chemical Properties Analysis
Future Directions
Given the diverse biological activities of piperidine derivatives, “1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine” could be a potential candidate for further study in drug discovery . Future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its physical and chemical properties could be further analyzed to optimize its potential therapeutic effects.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2S/c13-10-3-5-11(6-4-10)20(18,19)17-7-1-2-9(8-17)12(14,15)16/h3-6,9H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCVYVPGCDMYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332452 | |
Record name | 1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788341 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine | |
CAS RN |
321970-47-2 | |
Record name | 1-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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